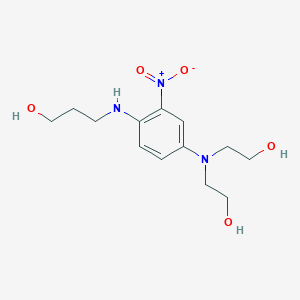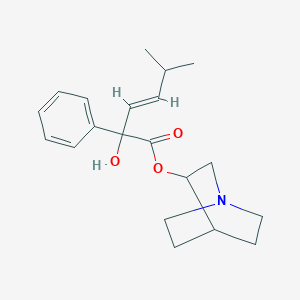
MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) -
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mandelic acid, alpha-(3-methyl-1-butenyl)-, 3-quinuclidinyl ester, (Z)-, also known as MQM, is a chiral muscarinic receptor agonist. It is a synthetic compound that has been widely used in scientific research for its unique pharmacological properties. MQM is known to have high affinity and selectivity for the M1 and M4 subtypes of muscarinic receptors, which are important targets for the treatment of various neurological disorders.
Wirkmechanismus
MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - acts as a selective agonist of muscarinic receptors, specifically the M1 and M4 subtypes. These receptors are involved in the regulation of various physiological processes, including cognitive function, motor control, and sensory processing. The activation of these receptors by MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - leads to the modulation of neurotransmitter release, ultimately resulting in the observed pharmacological effects.
Biochemische Und Physiologische Effekte
MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of gene expression. These effects are thought to underlie the observed pharmacological effects of MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - in various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - in lab experiments is its high affinity and selectivity for muscarinic receptors. This allows for the precise modulation of specific receptor subtypes, which is important for understanding the underlying mechanisms of various neurological disorders. However, one limitation of using MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - is its complex synthesis process, which can be time-consuming and require specialized equipment and expertise.
Zukünftige Richtungen
There are many potential future directions for research on MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) -. One area of interest is the development of novel therapeutics based on the pharmacological properties of MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) -. Another area of interest is the elucidation of the underlying mechanisms of MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) -'s effects on neurotransmitter release and gene expression. Additionally, the use of MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - in combination with other drugs or therapies may have synergistic effects that could be explored in future research.
Synthesemethoden
MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - is synthesized through a multi-step process involving the reaction of mandelic acid with 3-methyl-1-butene, followed by the addition of quinuclidine and subsequent purification steps. The synthesis of MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and has also been shown to reduce motor symptoms in animal models of Parkinson's disease.
Eigenschaften
CAS-Nummer |
101711-05-1 |
|---|---|
Produktname |
MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - |
Molekularformel |
C20H27NO3 |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
1-azabicyclo[2.2.2]octan-3-yl (E)-2-hydroxy-5-methyl-2-phenylhex-3-enoate |
InChI |
InChI=1S/C20H27NO3/c1-15(2)8-11-20(23,17-6-4-3-5-7-17)19(22)24-18-14-21-12-9-16(18)10-13-21/h3-8,11,15-16,18,23H,9-10,12-14H2,1-2H3/b11-8+ |
InChI-Schlüssel |
LFEGCLWKAFYJIE-DHZHZOJOSA-N |
Isomerische SMILES |
CC(C)/C=C/C(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O |
SMILES |
CC(C)C=CC(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O |
Kanonische SMILES |
CC(C)C=CC(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O |
Synonyme |
MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B27733.png)
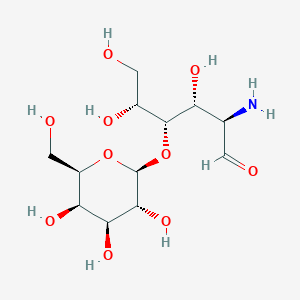
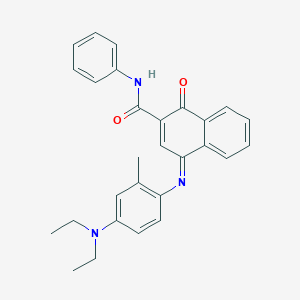
![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine](/img/structure/B27740.png)
![(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester](/img/structure/B27741.png)

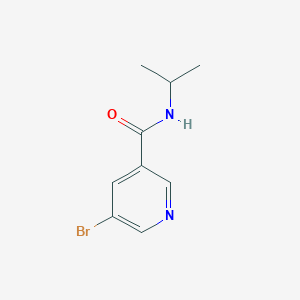
![(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester](/img/structure/B27747.png)

